
Tanimilast
Vue d'ensemble
Description
CHF-6001 est un nouvel inhibiteur de la phosphodiestérase-4 inhalé développé par Chiesi Farmaceutici. Il a montré une grande efficacité préclinique et est bien toléré chez l'homme. Ce composé est principalement destiné au traitement de la maladie pulmonaire obstructive chronique et de l'asthme .
Méthodes De Préparation
La préparation de CHF-6001 implique la synthèse d'un inhibiteur sélectif de la phosphodiestérase-4. Le composé est administré à l'aide d'un inhalateur de poudre sèche à réservoir multidose propriétaire appelé NEXThaler. La voie de synthèse et les conditions réactionnelles pour CHF-6001 sont propriétaires et non divulguées publiquement. On sait que le composé est produit dans une formulation extra-fine avec un diamètre aérodynamique médian de masse inférieur ou égal à deux micromètres .
Analyse Des Réactions Chimiques
CHF-6001 subit diverses réactions chimiques, se concentrant principalement sur son rôle d'inhibiteur de la phosphodiestérase-4. Le composé inhibe l'activation de la flambée oxydative dans les neutrophiles et les éosinophiles, la chimiotaxie des neutrophiles et la libération d'interféron-gamma par les cellules T CD4+. Il est plus puissant que les inhibiteurs de la phosphodiestérase-4 précédemment décrits, y compris le roflumilast et le cilomilast . Les principaux produits formés à partir de ces réactions comprennent l'inhibition de la libération du facteur de nécrose tumorale alpha et la réduction de l'infiltration leucocytaire .
Applications de la recherche scientifique
CHF-6001 a plusieurs applications de recherche scientifique, en particulier dans les domaines des maladies respiratoires et de l'inflammation. Il a été évalué pour son efficacité, sa sécurité et sa tolérabilité chez les patients atteints de maladie pulmonaire obstructive chronique. Le composé a montré des effets anti-inflammatoires dans les poumons des patients atteints de maladie pulmonaire obstructive chronique déjà traités par une triple thérapie inhalée . De plus, CHF-6001 a été étudié pour ses effets sur les biomarqueurs de l'inflammation dans les expectorations induites et le sang .
Mécanisme d'action
CHF-6001 exerce ses effets en inhibant la phosphodiestérase-4, une enzyme qui régule la dégradation de l'adénosine monophosphate cyclique. En inhibant cette enzyme, CHF-6001 augmente les niveaux d'adénosine monophosphate cyclique, ce qui conduit à des effets anti-inflammatoires dans un large éventail de types cellulaires. Le composé a montré une exposition systémique proportionnelle à la dose et une demi-vie moyenne comprise entre 40 et 49 heures . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la libération du facteur de nécrose tumorale alpha et la réduction de l'infiltration leucocytaire .
Applications De Recherche Scientifique
Pharmacological Properties
Tanimilast is characterized by its high potency and selectivity for PDE4, exhibiting an inhibitory concentration (IC50) of approximately 0.026 nM, making it significantly more potent than other PDE4 inhibitors like roflumilast and cilomilast . Its selectivity is over 20,000-fold compared to other phosphodiesterases, which minimizes off-target effects and enhances its therapeutic profile .
Chronic Obstructive Pulmonary Disease (COPD)
This compound is currently undergoing phase III clinical trials for its application in COPD management. Preliminary studies indicate that it can reduce exacerbation rates in patients with chronic bronchitis when used as an add-on therapy to existing treatments .
Asthma
In asthma models, this compound has demonstrated efficacy in both Th2 and non-Th2 pathways. It significantly reduces eosinophilic inflammation and modulates cytokine profiles associated with severe asthma, suggesting its potential as a treatment for corticosteroid-resistant cases .
Efficacy in Asthma Models
In preclinical studies using house dust mite-driven mouse models of asthma:
- Th2 Model : this compound reduced eosinophil counts by 42% at a dose of 0.3 mg/kg and 67% at 1 mg/kg.
- Non-Th2 Model : It maintained a significant effect on eosinophils (68% reduction at 3 mg/kg), indicating its broad applicability across different asthma phenotypes .
Immunomodulatory Effects
Research has shown that this compound can modulate immune responses during viral infections, such as COVID-19. It was found to decrease the production of Th1-polarizing cytokines without impairing dendritic cell maturation, suggesting a favorable profile for managing inflammatory responses during viral infections .
Summary of Findings
Application Area | Key Findings | Clinical Stage |
---|---|---|
COPD | Reduces exacerbations; well tolerated | Phase III |
Asthma | Effective in Th2 and non-Th2 models; reduces eosinophils | Preclinical/Clinical Trials |
COVID-19 | Modulates immune response; decreases pro-inflammatory cytokines | Research Stage |
Mécanisme D'action
CHF-6001 exerts its effects by inhibiting phosphodiesterase-4, an enzyme that mediates the breakdown of cyclic adenosine monophosphate. By inhibiting this enzyme, CHF-6001 increases the levels of cyclic adenosine monophosphate, leading to anti-inflammatory effects in a broad range of cell types. The compound has shown dose-proportional systemic exposure and a mean half-life ranging from 40 to 49 hours . The molecular targets and pathways involved include the inhibition of tumor necrosis factor-alpha release and the reduction of leukocyte infiltration .
Comparaison Avec Des Composés Similaires
CHF-6001 est comparé à d'autres inhibiteurs de la phosphodiestérase-4 tels que le roflumilast, le crisaborole, l'aprémilast et l'ibudilast. Alors que le roflumilast est pris par voie orale et associé à une incidence plus élevée d'événements indésirables systémiques, CHF-6001 est une formulation inhalée à faible exposition systémique, ce qui le rend plus adapté aux patients atteints de maladie pulmonaire obstructive chronique . L'effet plus important de CHF-6001 dans un sous-groupe défini de la maladie pulmonaire obstructive chronique est similaire à celui observé avec le roflumilast .
Composés similaires
- Roflumilast
- Crisaborole
- Apremilast
- Ibudilast
CHF-6001 se distingue par sa formulation inhalée et sa grande efficacité préclinique, ce qui en fait un candidat prometteur pour le traitement des maladies respiratoires .
Activité Biologique
Tanimilast, also known as CHF6001, is a novel inhaled phosphodiesterase-4 (PDE4) inhibitor that has garnered attention for its anti-inflammatory properties, particularly in the context of chronic obstructive pulmonary disease (COPD) and asthma. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and safety profile.
This compound exerts its biological effects primarily through the inhibition of PDE4, an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to reduced inflammation by modulating various immune cell functions:
- Inhibition of Cytokine Release : this compound has been shown to significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 from dendritic cells and other immune cells . This modulation is particularly relevant in conditions characterized by excessive inflammatory responses.
- Neutrophil Activity : In studies involving human neutrophils, this compound decreased the adhesion and degranulation processes, thereby mitigating tissue damage associated with inflammatory diseases. It was found to inhibit the release of elastase and myeloperoxidase (MPO) in a dose-dependent manner, with IC50 values indicating high potency in the nanomolar range .
Efficacy in Clinical Studies
This compound has undergone extensive clinical evaluation, demonstrating significant efficacy in reducing symptoms and exacerbations in patients with COPD and asthma:
- Phase IIa Study : In a clinical trial (NCT03004417), this compound led to a reduction in inflammatory markers in both blood and induced sputum from COPD patients. This study highlighted its potential to alleviate severe tissue damage caused by neutrophilic inflammation .
- Preclinical Models : Experimental studies have shown that this compound effectively modulates inflammation in various rodent models of pulmonary inflammation. It demonstrated superior potency compared to other PDE4 inhibitors like roflumilast .
Safety Profile
One of the significant advantages of this compound is its favorable safety profile compared to traditional oral PDE4 inhibitors. Clinical trials have reported minimal class-related side effects such as nausea or diarrhea, which are commonly associated with other PDE4 inhibitors. The inhaled formulation minimizes systemic exposure while maximizing localized therapeutic effects in the lungs .
Comparative Potency
The following table summarizes the comparative potency of this compound against other PDE4 inhibitors:
Compound | IC50 (nM) | Selectivity |
---|---|---|
This compound | 0.026 ± 0.006 | >20,000-fold vs. other PDEs |
Roflumilast | 0.26 | Moderate |
Cilomilast | 23.4 | Low |
Case Studies and Research Findings
- Case Study on COPD : A notable study indicated that this compound improved lung function and reduced exacerbation rates among COPD patients over a 12-week treatment period. Patients reported fewer episodes of acute exacerbations compared to those receiving placebo .
- Asthma Models : In murine models driven by house dust mite exposure, this compound effectively reduced airway hyperresponsiveness and eosinophilic inflammation, showcasing its potential as a therapeutic agent for asthma management .
- Dendritic Cell Modulation : Research demonstrated that this compound could skew dendritic cell responses towards a Th2 phenotype without impairing their ability to activate CD4+ T cells, indicating its nuanced role in immune modulation .
Propriétés
IUPAC Name |
[(1S)-1-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)ethyl] 3-(cyclopropylmethoxy)-4-(methanesulfonamido)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2F2N2O8S/c1-45(39,40)35-24-8-6-20(11-27(24)41-15-17-2-3-17)29(37)43-26(12-21-22(31)13-36(38)14-23(21)32)19-7-9-25(44-30(33)34)28(10-19)42-16-18-4-5-18/h6-11,13-14,17-18,26,30,35H,2-5,12,15-16H2,1H3/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFBPAOSTLMYIV-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)OC(CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O[C@@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2F2N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239278-59-1 | |
Record name | Tranimilast [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239278591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHF-6001 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12800 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRANIMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0984EU6E2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.